molecular formula C11H23NO2 B7770482 11-Aminoundecanoic acid CAS No. 25587-80-8

11-Aminoundecanoic acid

Cat. No.: B7770482
CAS No.: 25587-80-8
M. Wt: 201.31 g/mol
InChI Key: GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Description

11-Aminoundecanoic acid is an organic compound with the formula H2N(CH2)10CO2H. This white solid is classified as an amine and a fatty acid . It is used in solution phase peptide synthesis and is also a monomer precursor for nylon-11 . It is an alkane chain with terminal carboxylic acid and amine groups .


Synthesis Analysis

The synthesis of this compound proceeds in four separate reactions :

  • Hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H23NO2 . The average mass is 201.306 Da and the monoisotopic mass is 201.172882 Da .


Chemical Reactions Analysis

This compound is a precursor to Nylon-11 . It can be used as a linker to synthesize amide-linked linear guanosine dimer . It is also used in the synthesis of PROTACs .


Physical and Chemical Properties Analysis

This compound is a white solid with a density of 1.1720 g·cm−3 . It has a melting point of 188–191 °C . It has low solubility in water .

Mechanism of Action

Target of Action

11-Aminoundecanoic acid is an organic compound classified as an amine and a fatty acid . It is primarily used as a precursor to Nylon-11 . It can also be used as a linker to synthesize amide-linked linear guanosine dimer .

Mode of Action

It is known that it can be used as a synthetic building-block for the systematic preparation of (oligo)amide organogelators . These organogelators display remarkable gelation properties in organic solvents and water .

Biochemical Pathways

It is known that it is used in the synthesis of nylon-11 . The compound is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis involves several steps, including transesterification, pyrolysis, hydrolysis, and hydrobromination .

Pharmacokinetics

Limited information indicates that this compound is rapidly and extensively absorbed by rats after oral administration, distributed in the body, and rapidly excreted mainly via urine .

Result of Action

The primary result of the action of this compound is the production of Nylon-11 . In addition, it has been used to synthesize amide-linked linear guanosine dimer . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is rapidly photodegraded by reaction with hydroxyl radicals, with an atmospheric average half-life of 4.3 hours . It is also slightly toxic to aquatic organisms, with algae being the most sensitive species .

Safety and Hazards

11-Aminoundecanoic acid is harmful by ingestion . It may form combustible dust concentrations in air . When heated to decomposition, it emits toxic fumes of nitrogen oxides .

Future Directions

There is ongoing research into the use of 11-Aminoundecanoic acid in the production of biopolyamides for structural and functional applications . It is also being studied for its potential in the biodegradation of nylon polymers .

Biochemical Analysis

Biochemical Properties

11-Aminoundecanoic acid plays a role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is utilized in solution phase peptide synthesis and can act as a linker to synthesize amide-linked linear guanosine dimers . The interactions of this compound with enzymes and proteins are primarily through its amine and carboxylic acid functional groups, which can form peptide bonds and other types of covalent linkages. These interactions are crucial for the formation of complex biomolecules and for facilitating various biochemical processes.

Cellular Effects

This compound influences cell function by participating in cellular processes such as gene expression, cell signaling pathways, and cellular metabolism. It has been observed to affect the growth of certain bacterial strains that can metabolize it as a sole source of carbon, nitrogen, and energy . This indicates that this compound can be integrated into cellular metabolic pathways, impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes involved in peptide synthesis, forming stable amide bonds . Additionally, its structure allows it to participate in nucleophilic substitution reactions, which are essential for its incorporation into larger biomolecules. These molecular interactions are fundamental to its role in biochemical processes and its ability to influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that this compound can be metabolized by certain bacterial strains, indicating that it can undergo degradation in biological systems . This degradation can lead to changes in its biochemical activity and its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that it is rapidly absorbed and excreted in rats, with an oral LD50 greater than 14700 mg/kg . At higher concentrations, this compound has been shown to produce histopathological lesions in the kidneys of both rats and mice . These findings suggest that while this compound is generally safe at lower doses, higher doses can lead to toxic effects and adverse health outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include its synthesis from undecylenic acid, which is derived from castor oil . The metabolic pathway involves several steps, including transesterification, pyrolysis, hydrolysis, and hydrobromination, leading to the formation of this compound . These pathways highlight the compound’s role in biochemical synthesis and its integration into larger metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amine and carboxylic acid groups facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments . This distribution is essential for its biochemical activity and its ability to participate in cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and functional groups. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are crucial for its activity and function within cells, allowing it to interact with specific biomolecules and participate in targeted biochemical reactions.

Properties

IUPAC Name

11-aminoundecanoic acid
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InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
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InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCN)CCCCC(=O)O
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Molecular Formula

C11H23NO2
Record name 11-AMINOUNDECANOIC ACID
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Related CAS

25587-80-8
Record name 11-Aminoundecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID5020077
Record name 11-Aminoundecanoic acid
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Molecular Weight

201.31 g/mol
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Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline]
Record name 11-AMINOUNDECANOIC ACID
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

2432-99-7, 25035-04-5, 25587-80-8
Record name 11-AMINOUNDECANOIC ACID
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Melting Point

374 to 378 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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